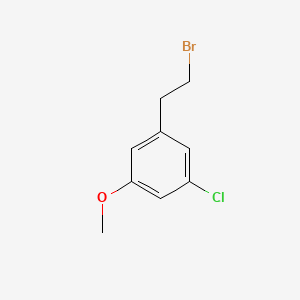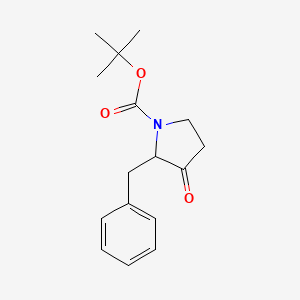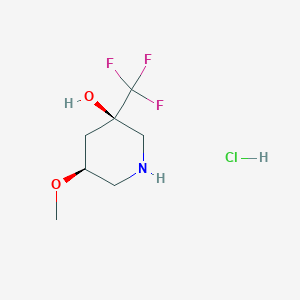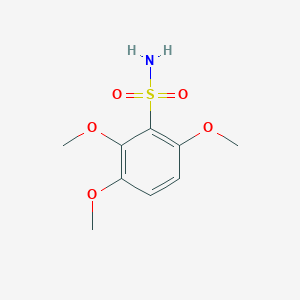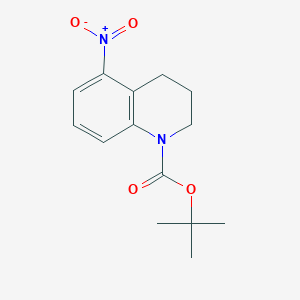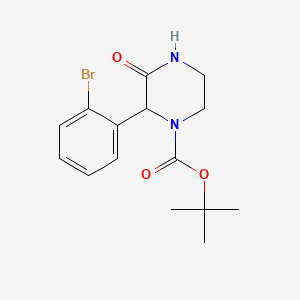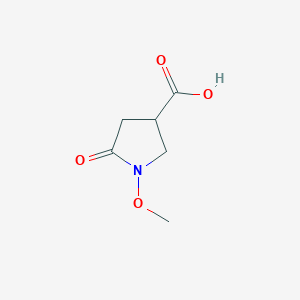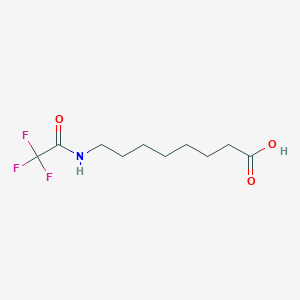
8-(2,2,2-Trifluoroacetamido)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,2,2-Trifluoroacetamido)octanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a trifluoroacetamido group attached to an octanoic acid backbone. This compound is notable for its unique chemical structure, which includes three fluorine atoms, making it highly electronegative and reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoic acid typically involves the reaction of octanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated octanoic acid, which is then converted to the desired product by the addition of ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(2,2,2-Trifluoroacetamido)octanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
8-(2,2,2-Trifluoroacetamido)octanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 8-(2,2,2-Trifluoroacetamido)octanoic acid exerts its effects involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound’s high electronegativity also allows it to participate in various chemical reactions, altering the activity of biological molecules.
Comparaison Avec Des Composés Similaires
Trifluoroacetic acid: Similar in having a trifluoromethyl group but lacks the octanoic acid backbone.
Octanoic acid: Shares the octanoic acid backbone but lacks the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoic acid backbone.
Uniqueness: 8-(2,2,2-Trifluoroacetamido)octanoic acid is unique due to the combination of the trifluoroacetamido group and the octanoic acid backbone. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61948-19-4 |
|---|---|
Formule moléculaire |
C10H16F3NO3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
8-[(2,2,2-trifluoroacetyl)amino]octanoic acid |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(17)14-7-5-3-1-2-4-6-8(15)16/h1-7H2,(H,14,17)(H,15,16) |
Clé InChI |
SUQVCCQOMHZAAM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)
